molecular formula C10H6O8S2-2 B14910352 4,5-Dihydroxynaphthalene-2,7-disulfonate

4,5-Dihydroxynaphthalene-2,7-disulfonate

Cat. No.: B14910352
M. Wt: 318.3 g/mol
InChI Key: HLVXFWDLRHCZEI-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dihydroxynaphthalene-2,7-disulfonate is a chemical compound with the molecular formula C10H6O8S2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is often found in the form of its disodium salt dihydrate, which is a white to beige powder .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dihydroxynaphthalene-2,7-disulfonate can be synthesized through the sulfonation of 4,5-dihydroxynaphthalene. The reaction typically involves the use of sulfuric acid as the sulfonating agent. The process is carried out under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 2 and 7 positions of the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation reactors. The reaction mixture is then neutralized with sodium hydroxide to form the disodium salt. The product is subsequently purified through crystallization and filtration processes to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydroxynaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Dihydroxynaphthalene-2,7-disulfonate is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-dihydroxynaphthalene-2,7-disulfonate involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfonic acid groups can participate in ionic interactions. These interactions can influence the compound’s reactivity and its ability to act as a chelating agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydroxynaphthalene-2,7-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective interactions with other molecules .

Properties

IUPAC Name

4,5-dihydroxynaphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O8S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,11-12H,(H,13,14,15)(H,16,17,18)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVXFWDLRHCZEI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O8S2-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.